

Unveiling AMOZ: A Technical Guide to its Chemical Identity, Metabolism, and Detection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AMOZ-CH-acid

Cat. No.: B12383108

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMOZ, or 3-amino-5-(morpholinomethyl)-2-oxazolidinone, is a critical analyte in the field of food safety and veterinary drug residue analysis.^{[1][2][3]} It is the primary tissue-bound metabolite of the nitrofurantoin antibiotic furaltadone. Due to the carcinogenic and mutagenic properties of nitrofurantoin antibiotics, their use in food-producing animals has been widely banned. The parent compound, furaltadone, is rapidly metabolized, making its detection in animal tissues challenging. Consequently, the stable and persistent nature of AMOZ serves as a crucial marker for the illegal use of furaltadone. This guide provides an in-depth overview of the chemical structure of AMOZ, its metabolic pathway from furaltadone, and detailed protocols for its detection.

Chemical Structure and Properties

AMOZ is a member of the oxazolidinone class of compounds, characterized by a 2-oxazolidinone ring substituted with a 3-amino group and a 5-(morpholinomethyl) group.

Property	Value	Source
IUPAC Name	3-amino-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one	
Molecular Formula	C ₈ H ₁₅ N ₃ O ₃	
Molecular Weight	201.22 g/mol	
CAS Number	43056-63-9	
SMILES	C1COCCN1CC2CN(C(=O)O2)N	
InChI	InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2	

Solubility

Solvent	Solubility	Source
DMF	2 mg/mL	
DMSO	2 mg/mL	
Ethanol	Insoluble	
PBS (pH 7.2)	10 mg/mL	

Metabolic Pathway of Furaltadone to AMOZ

Furaltadone undergoes rapid in vivo metabolism, leading to the formation of the stable, tissue-bound metabolite AMOZ. This process is the basis for using AMOZ as a marker for furaltadone administration. The metabolic conversion involves the reduction of the nitro group of furaltadone and subsequent reactions.



[Click to download full resolution via product page](#)

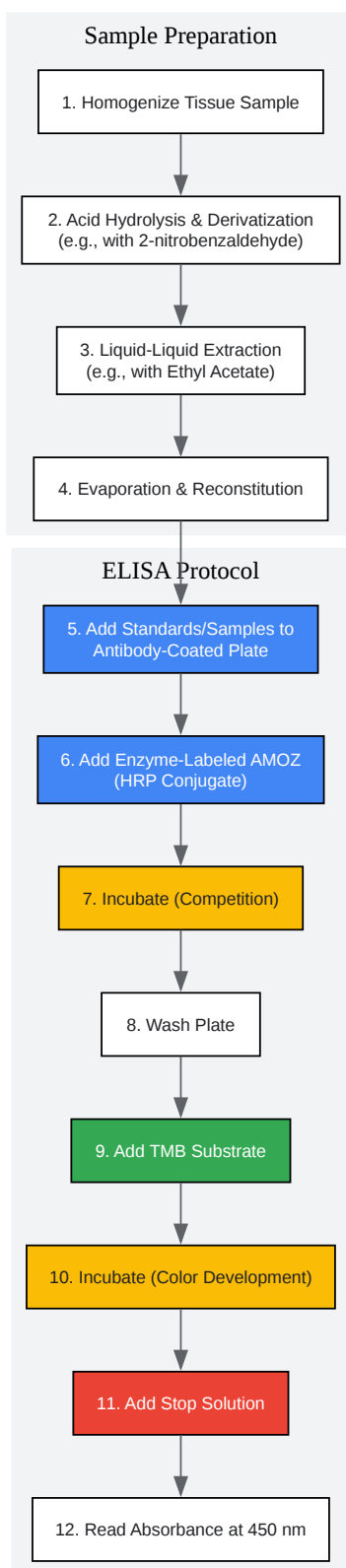
Metabolic conversion of furaltadone to AMOZ and its release for detection.

Experimental Protocols for AMOZ Detection

The detection of AMOZ in biological matrices is primarily achieved through immunoassays (ELISA) and chromatographic methods (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used screening method for the detection of AMOZ due to its high throughput and sensitivity. The principle is based on a competitive immunoassay format.



[Click to download full resolution via product page](#)

A generalized workflow for the detection of AMOZ using a competitive ELISA.

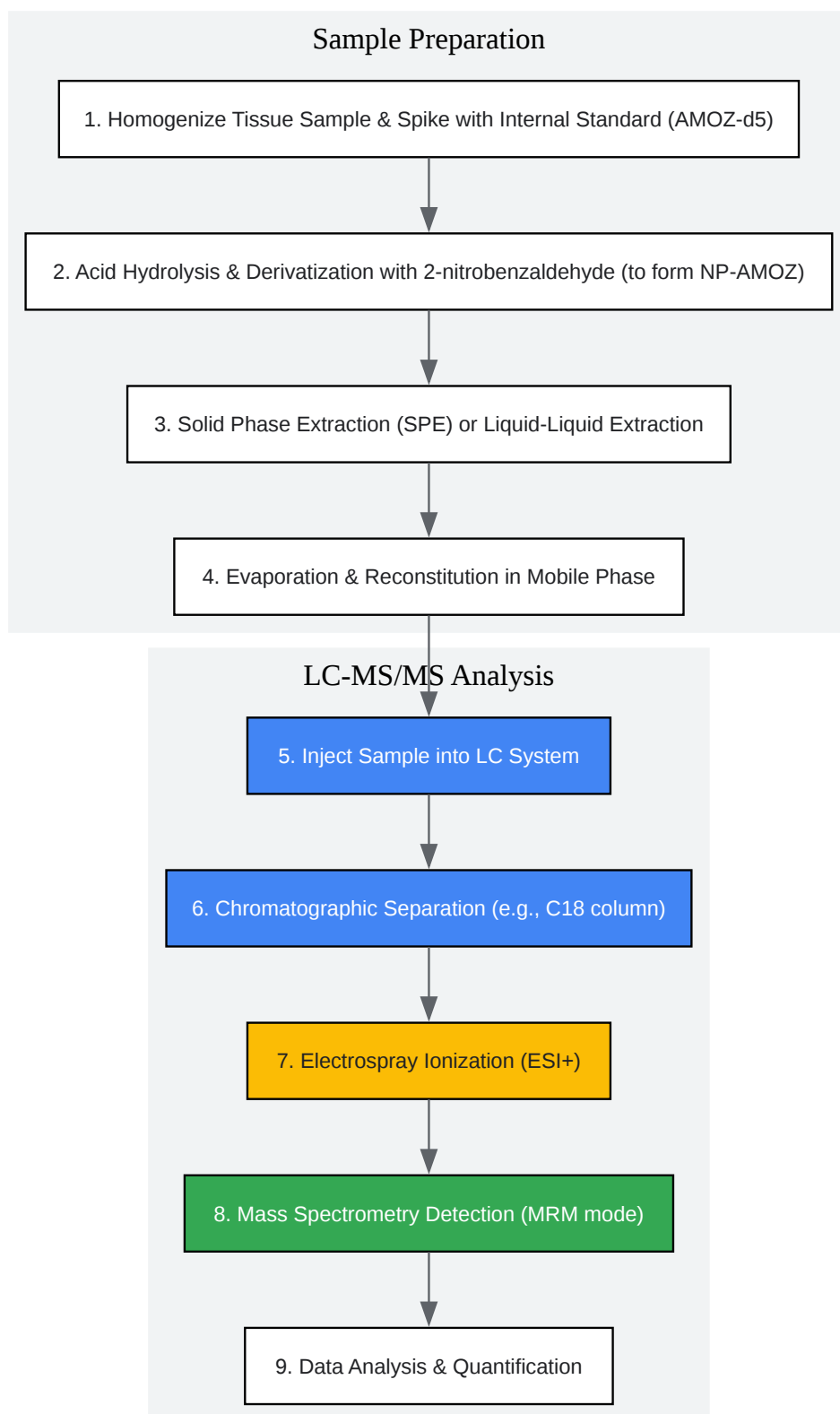
This protocol is a composite based on commercially available ELISA kits.

- Sample Preparation:
 - Weigh 1 g of homogenized tissue sample into a centrifuge tube.
 - Add 4 mL of deionized water, 0.5 mL of 1 M HCl, and 100 μ L of a derivatizing agent (e.g., 2-nitrobenzaldehyde).
 - Incubate overnight at 37°C or for 3 hours at 50°C.
 - Neutralize the sample by adding 5 mL of 0.1 M K_2HPO_4 and 0.4 mL of 1 M NaOH.
 - Perform a liquid-liquid extraction with 5 mL of ethyl acetate.
 - Centrifuge and transfer the upper organic layer to a new tube.
 - Evaporate the solvent to dryness under a stream of nitrogen at 50-60°C.
 - Reconstitute the residue in a sample dilution buffer.
- ELISA Procedure:
 - Add 50 μ L of standards and prepared samples to the appropriate wells of the antibody-coated microtiter plate.
 - Add 50 μ L of HRP-conjugated AMOZ to each well (except blanks).
 - Incubate for 30-45 minutes at room temperature.
 - Wash the plate 3-5 times with a wash buffer.
 - Add 100 μ L of TMB substrate solution to each well and incubate for 15-20 minutes in the dark.
 - Stop the reaction by adding 100 μ L of stop solution.
 - Measure the absorbance at 450 nm within 15 minutes.

Parameter	Value	Source
Detection Limit	0.1 ppb (muscle, liver, honey, milk, egg)	
0.15 ppb (fish, shrimp)		
Standard Curve Range	0.05 - 4.05 ppb	
Cross-Reactivity (AOZ, AHD, SEM)	< 0.1%	
Sample Recovery Rate	75-85% ± 15-25%	

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive confirmatory method for the quantification of AMOZ.



[Click to download full resolution via product page](#)

Workflow for the confirmatory analysis of AMOZ by LC-MS/MS.

This protocol is based on a published method for the analysis of AMOZ in dried meat powder.

- Sample Preparation:
 - Homogenize the sample and spike with a deuterated internal standard (AMOZ-d5).
 - Perform acid hydrolysis followed by derivatization with 2-nitrobenzaldehyde to form NP-AMOZ.
 - Extract the derivatized analyte using ethyl acetate.
 - Evaporate the extract to dryness and reconstitute in the mobile phase.
 - Filter the final aliquot before injection.
- LC-MS/MS Conditions:
 - LC Column: C18 column (e.g., 100mm x 2.1mm, 1.7 μ m).
 - Mobile Phase: Gradient elution with methanol and 2 mM ammonium formate.
 - Flow Rate: 0.30 mL/min.
 - Ionization Mode: Electrospray Ionization in positive mode (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).

Parameter	Value	Source
MRM Transitions (NP-AMTZ)	Precursor Ion: 335; Product Ions: 291, 127	
MRM Transitions (NP-AMTZ-d5)	Precursor Ion: 340.1; Product Ion: 101.9	
Limit of Quantification (LOQ)	0.13 µg/Kg	
Calibration Range	0.1 - 5.0 µg/Kg	
Mean Recoveries	81% - 108%	
Intra-day Variation	2.7% - 6.6%	

Conclusion

AMTZ is a key indicator of the illegal use of the nitrofurantoin antibiotic furaltadone in food production. Its chemical properties and metabolic stability make it a reliable target for residue analysis. The detailed ELISA and LC-MS/MS protocols provided in this guide offer robust methodologies for the screening and confirmation of AMTZ in various biological matrices. The presented quantitative data underscores the sensitivity and reliability of these analytical techniques, which are essential for ensuring food safety and regulatory compliance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. food.r-biopharm.com [food.r-biopharm.com]
- 2. file.elabscience.com [file.elabscience.com]
- 3. biopanda.co.uk [biopanda.co.uk]
- To cite this document: BenchChem. [Unveiling AMTZ: A Technical Guide to its Chemical Identity, Metabolism, and Detection]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12383108#what-is-the-chemical-structure-of-amoz>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com